Erythromycin F

Descripción general

Descripción

Erythromycin is a macrolide antibiotic that has an antimicrobial spectrum similar to or slightly wider than that of penicillin . It is used to prevent and treat infections in many different parts of the body, including respiratory tract infections, skin infections, diphtheria, intestinal amebiasis, acute pelvic inflammatory disease, Legionnaire’s disease, pertussis, and syphilis .

Synthesis Analysis

Erythromycin biosynthesis is enhanced by the addition of ammonium sulfate, which stimulates intracellular metabolism and precursor supply in Saccharopolyspora erythraea . The addition of ammonium sulfate during the late stage of fermentation results in an augmented intracellular amino acid metabolism pool, guaranteeing an ample supply of precursors for organic acids and coenzyme A-related compounds .

Molecular Structure Analysis

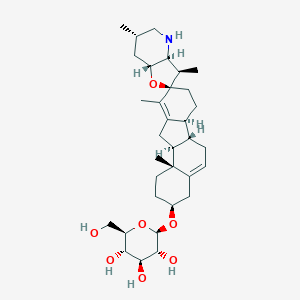

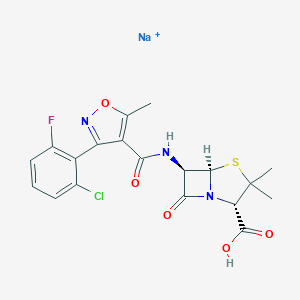

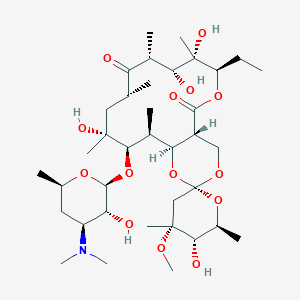

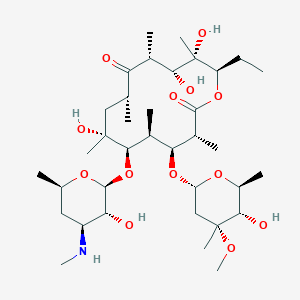

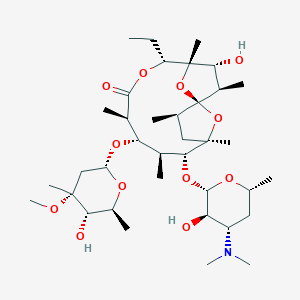

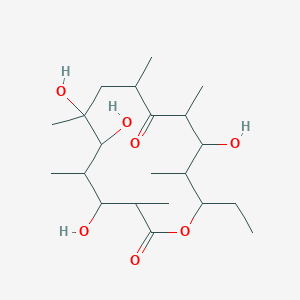

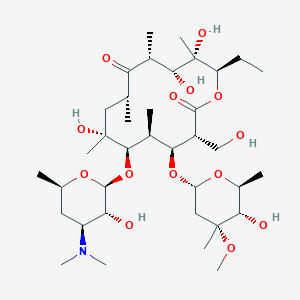

The molecular formula of Erythromycin F is C37H67NO14 . The average mass is 749.926 Da and the monoisotopic mass is 749.456177 Da .

Chemical Reactions Analysis

The thermal behavior of erythromycin-active substance and tablets was studied under non-isothermal conditions . The active substance is thermally more stable than the tablets and the values of activation energy indicate a considerable thermal stability of the active substance .

Physical And Chemical Properties Analysis

Erythromycin is a solid substance . It has a density of 1.2±0.1 g/cm3 . The boiling point is 818.4±65.0 °C at 760 mmHg .

Aplicaciones Científicas De Investigación

1. Gastrointestinal Motility Enhancement

Erythromycin F has been investigated for its properties as a motilin agonist, enhancing the rate of gastric emptying and showing potential in treating gastroparesis. However, research also indicates the need for well-designed trials focusing on symptom relief in gastroparesis patients due to limitations in existing studies, such as small sample sizes and methodological weaknesses (Maganti, Onyemere, & Jones, 2003).

2. Metabolic Profile Alteration in Liver Toxicity

Erythromycin F's impact on liver toxicity was explored using 1H NMR-based serum metabolomics in albino Wistar rats. The study highlighted Erythromycin's potential to mimic hepatic toxicity and its utility in producing experimental models for drug-induced liver toxicity. Changes in serum metabolic profiles were observed, suggesting alterations in TCA cycle activity, lipid and amino acid metabolism, and oxidative stress (Rawat et al., 2016).

3. Modulating Gastrointestinal Motility Disorders

Research has shown Erythromycin's efficacy in improving gastric emptying in diabetic gastroparesis by acting as a motilin agonist. It highlights its potential therapeutic value in treating severe gastroparesis cases, although further studies are suggested to confirm these findings (Janssens et al., 1990).

4. Anti-inflammatory and Prokinetic Properties

Studies have investigated Erythromycin F's role beyond its antimicrobial functions, focusing on its anti-inflammatory, immune-modulating, and prokinetic properties. The drug's utilization as a prokinetic agent in various gastrointestinal motility disorders has been a subject of interest, especially in critically ill patients. The balance between its potential benefits and the risks, like promoting macrolide resistance, is a critical area of discussion (Hawkyard & Koerner, 2007).

5. Influence on Intestinal Microbial Community

Erythromycin F's impact on the intestinal microbial community has been a subject of study, particularly concerning its effects on the abundance of pathogenic microorganisms. Research in this area is crucial for understanding the implications of antibiotic therapy in animal farming and veterinary medicine (Skvortsov et al., 2020).

6. Effects on Chronic Inflammatory Diseases

Erythromycin F has been explored for its effects on chronic inflammatory diseases such as emphysema and nasal polyposis. Its potential in modulating inflammation and affecting the balance between matrix metalloproteases and their inhibitors was studied, suggesting possible therapeutic applications in conditions like chronic obstructive pulmonary disease and nasal polyposis (Zhou, Gu, & Hou, 2017), (Liu et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3-(hydroxymethyl)-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO14/c1-13-25-37(9,46)30(42)20(4)27(40)18(2)15-35(7,45)32(52-34-28(41)24(38(10)11)14-19(3)48-34)21(5)29(23(17-39)33(44)50-25)51-26-16-36(8,47-12)31(43)22(6)49-26/h18-26,28-32,34,39,41-43,45-46H,13-17H2,1-12H3/t18-,19-,20+,21+,22+,23-,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCOSWPAQGXWKC-TZIZHKBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erythromycin F | |

CAS RN |

82230-93-1 | |

| Record name | Erythromycin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082230931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERYTHROMYCIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM325T380N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.